methyl 4-[(4-{2-[4-(methoxycarbonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzoate
Description
This compound is a bis-thiazole derivative featuring two 1,3-thiazole rings interconnected via amide linkages. Each thiazole ring is substituted with a methyl benzoate group, contributing to its planar, aromatic-rich structure. Its molecular complexity necessitates advanced synthesis protocols involving nucleophilic substitutions and condensation reactions .
Properties
IUPAC Name |
methyl 4-[[4-[2-[(4-methoxycarbonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O6S2/c1-33-21(31)15-7-3-13(4-8-15)19(29)27-23-25-17(11-35-23)18-12-36-24(26-18)28-20(30)14-5-9-16(10-6-14)22(32)34-2/h3-12H,1-2H3,(H,25,27,29)(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZCJPOOBSCTNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-[(4-{2-[4-(methoxycarbonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzoate involves multiple steps, typically starting with the preparation of the thiazole ring. The thiazole ring is synthesized through a series of reactions involving the condensation of α-haloketones with thioamides . The final compound is obtained by coupling the thiazole derivative with the appropriate benzoyl and carbamoyl groups under specific reaction conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
methyl 4-[(4-{2-[4-(methoxycarbonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and antitumor agent.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological activities. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or antitumor effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related thiazole/heterocyclic derivatives, focusing on molecular properties, synthesis, and biological relevance.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity: The target compound’s bis-thiazole-amide architecture distinguishes it from simpler analogs like LS-03205 (single thiadiazole) or BTBO derivatives (single thiazole-Schiff base hybrids) .
Functional Group Impact :
- Ester vs. Ether : The methyl benzoate groups in the target compound improve solubility in polar solvents compared to the methoxy-substituted analog in .
- Amide vs. Thioamide : Thioamide-containing compounds (e.g., ) exhibit stronger metal-chelating properties but lower metabolic stability than the target’s amide linkages.
Synthesis Challenges : The target compound requires multi-step protocols (e.g., Method IIIC/IIIA in ), whereas analogs like LS-03205 are synthesized via fewer steps due to simpler backbones .
Thiazole-Schiff base hybrids (e.g., ) show anticonvulsant activity but lack the ester-mediated hydrophilicity critical for blood-brain barrier penetration.
Toxicity Profiles : LS-03205 exhibits acute toxicity (Category 4 for oral/dermal/inhalation) , whereas the target compound’s toxicity remains uncharacterized but may require similar PPE (e.g., respirators, gloves) .
Table 2: Physical and Chemical Properties Comparison
Biological Activity
Methyl 4-[(4-{2-[4-(methoxycarbonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes two thiazole rings and a methoxycarbonyl group, contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 445.55 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study on thiazole derivatives showed that they could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation .
Table 1: Comparison of Anticancer Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Methyl 4-[(...)] | 0.5 | Tubulin inhibition |
| SMART Compounds | 0.3 | Microtubule disruption |
| Standard Drug (Paclitaxel) | 0.01 | Tubulin stabilization |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. A study highlighted that thiazole derivatives possess significant antibacterial and antifungal activities against various pathogens . The mechanism involves the disruption of microbial cell walls and interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that methyl 4-[(...)] exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.
- Cell Cycle Arrest : By affecting microtubule dynamics, it can induce cell cycle arrest in cancer cells.
- Membrane Disruption : The compound's structure allows it to integrate into microbial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
